![molecular formula C4H16B3F12N3 B13415592 N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] CAS No. 68025-47-8](/img/structure/B13415592.png)
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is a chemical compound with the molecular formula C4H16B3F12N3. It is known for its unique structure, which includes ammonium and tetrafluoroborate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] typically involves the reaction of ethylenediamine with tetrafluoroboric acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Tetrafluoroboric acid→N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise monitoring of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different borate compounds, while substitution reactions can produce a variety of substituted ammonium derivatives.
Scientific Research Applications
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is utilized in several scientific research fields, including:
Chemistry: It serves as a reagent in various chemical syntheses and analytical techniques.
Biology: The compound is used in biochemical assays and as a component in certain biological buffers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It finds use in industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism by which N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)ethylenediamine
- Ethylenediammonium tetrafluoroborate
- Bis(2-aminoethyl)amine
Uniqueness
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is unique due to its specific combination of ammonium and tetrafluoroborate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
68025-47-8 |
|---|---|
Molecular Formula |
C4H16B3F12N3 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
bis(2-azaniumylethyl)azanium;tritetrafluoroborate |
InChI |
InChI=1S/C4H13N3.3BF4/c5-1-3-7-4-2-6;3*2-1(3,4)5/h7H,1-6H2;;;/q;3*-1/p+3 |
InChI Key |
XHOUSPSFWKAVCY-UHFFFAOYSA-Q |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C(C[NH2+]CC[NH3+])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)

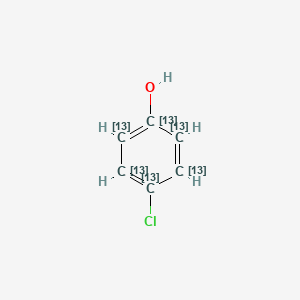
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
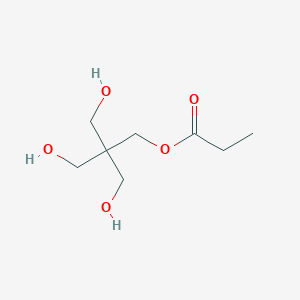
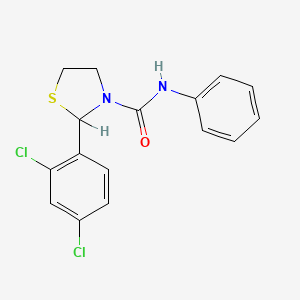
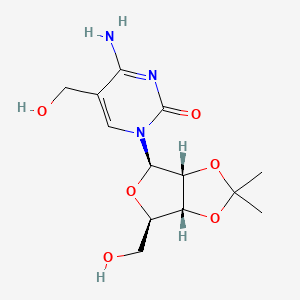

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
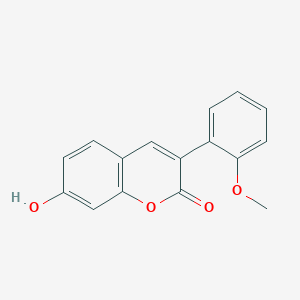


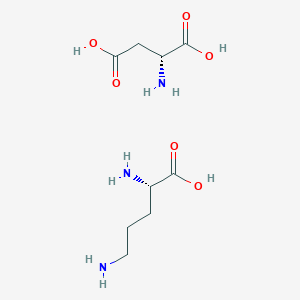
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
